molecular formula C9H8ClNO3 B188820 4-Acetamido-3-chlorobenzoic acid CAS No. 74114-62-8

4-Acetamido-3-chlorobenzoic acid

Cat. No. B188820
CAS RN: 74114-62-8
M. Wt: 213.62 g/mol
InChI Key: ZFQGFRPIFLLJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-chlorobenzoic acid is a chemical compound with the molecular formula C9H8ClNO3 . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of 4-Acetamido-3-chlorobenzoic acid involves various chemical reactions. The process may involve oxidation and reduction reactions for output byproducts to be easily mineralized .


Molecular Structure Analysis

The molecular structure of 4-Acetamido-3-chlorobenzoic acid can be analyzed using density functional theory (DFT) at the B3LYP/6-311G level . This analysis helps in understanding the molecular geometries, electronic characteristics, and molecular electrostatic potential of the compound .


Chemical Reactions Analysis

The chemical reactions involving 4-Acetamido-3-chlorobenzoic acid are complex and involve various steps . These reactions can occur at the benzylic position and can involve free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-3-chlorobenzoic acid include its molecular formula (C9H8ClNO3), average mass (213.618 Da), and monoisotopic mass (213.019272 Da) .

Scientific Research Applications

  • Pharmacological Applications:

    • Synthesis of oxadiazole derivatives with potential as α-glucosidase inhibitors, beneficial for diabetes management (Iftikhar et al., 2019).
  • Analytical Chemistry and Separation Techniques:

    • Employed in the separation of nitro-acetamido-chlorobenzoic acid precursors using pH-zone-refining countercurrent chromatography (Ma et al., 1994).
    • Utilized in studies for the simultaneous determination of various phytohormones in plant tissues (Fan et al., 2011).
  • Environmental Science and Degradation Studies:

  • Organic Chemistry and Synthesis:

    • Involvement in the synthesis of diverse organic compounds, such as triazole derivatives with potential anti-inflammatory properties (Turan-Zitouni et al., 2007).
    • Utilization in the synthesis of oxadiazole derivatives for anti-inflammatory applications (Ilango et al., 2009).
  • Metabolic and Biochemical Studies:

Safety And Hazards

4-Acetamido-3-chlorobenzoic acid is used only for research and is not intended for human or veterinary use. Safety data sheets recommend ensuring adequate ventilation when handling this compound and avoiding ingestion and inhalation .

Future Directions

Future research on 4-Acetamido-3-chlorobenzoic acid could focus on its potential antiviral properties . Additionally, the compound’s degradation products and pathways could be further explored .

properties

IUPAC Name

4-acetamido-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQGFRPIFLLJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350493
Record name 4-acetamido-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-chlorobenzoic acid

CAS RN

74114-62-8
Record name 4-acetamido-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-chloro-benzoic acid (10.0 g, 58.3 mmol) in anhydrous THF (100 mL) was added acetyl chloride (20.7 ml, 291.1 mmol) and the solution stirred at room temperature for 48 hours. The solvent was evaporated and the product precipitated from hexanes then filtered and dried to give a white solid (11.73 g, 94% yield). 1H-NMR (500 MHz, CD3OD) δ 2.28 (s, 3H), 7.92 (dd, 1H), 7.99-8.16 (m, 2H). Analytical HPLC (cyano column) 7.84 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BS Koo, EH Kim, KJ Lee - Synthetic communications, 2002 - Taylor & Francis
… [18h], Citation[18i], Citation[18j], Citation[18k], Citation[18l] was further extended to the analogous benzoic acids such as 3-chloro-p-anisic acid and 4-acetamido-3-chlorobenzoic acid, …
Number of citations: 25 www.tandfonline.com

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